SF-22 (5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide) is a specialized, non-peptidic small molecule utilized primarily as a selective Neuropeptide Y Y2 receptor (Y2R) antagonist and a transient receptor potential mucolipin (TRPML) channel activator. Unlike conventional peptidomimetic benchmarks, SF-22 possesses a low molecular weight (356.89 g/mol) that facilitates blood-brain barrier (BBB) penetration, making it a critical precursor for in vivo neurological models [1]. Furthermore, its distinct chemotype provides targeted species- and isoform-specific activation of mammalian TRPML3 and human TRPML1, establishing it as a highly specific procurement option for laboratories requiring precise spatial and species-level control in receptor pharmacology[2].
Procuring generic in-class substitutes for SF-22 often compromises assay reproducibility and in vivo viability. Standard Y2R antagonists, such as BIIE0246, are large peptidomimetics that exhibit restricted central nervous system (CNS) penetrance, limiting their utility to in vitro or localized injection models [1]. Conversely, when targeting TRPML channels, common broad-spectrum agonists like ML-SA1 activate both mammalian and insect orthologs indiscriminately, confounding comparative or evolutionary studies [2]. Substituting SF-22 with these conventional alternatives eliminates the specific extracellular-only activation mechanism and species-selective gating required for high-resolution patch-clamp electrophysiology and targeted neuropharmacological profiling.
For in vivo CNS studies, the physical properties of the probe dictate procurement viability. SF-22 was identified via whole-cell high-throughput screening as a non-peptidic small molecule that successfully penetrates the blood-brain barrier, directly contrasting with the industry-standard Y2R antagonist BIIE0246. While BIIE0246 is potent, its large peptidomimetic structure severely limits CNS bioavailability. SF-22 provides a practical alternative with an IC50 of 750 nM and a Ki of 2.25 nM for Y2R, enabling systemic administration routes for neurological disease modeling without the pharmacokinetic barriers of peptide analogs [1].
| Evidence Dimension | CNS Bioavailability and Receptor Affinity |
| Target Compound Data | SF-22: Brain-penetrant small molecule (MW 356.89), Y2R Ki = 2.25 nM |
| Comparator Or Baseline | BIIE0246: Peptidomimetic with restricted BBB permeability |
| Quantified Difference | SF-22 enables systemic CNS targeting while maintaining nanomolar Y2R affinity. |
| Conditions | Whole-cell radioligand displacement and in vivo pharmacokinetic profiling |
Buyers conducting in vivo neurological research must procure SF-22 over BIIE0246 to ensure target engagement in the brain without requiring invasive intracerebroventricular injections.
SF-22 demonstrates a highly specific activation profile that is critical for comparative ion channel studies. While the benchmark TRPML agonist ML-SA1 acts as a pan-agonist—activating human TRPML1-3 as well as Drosophila TRPML—SF-22 selectively activates mammalian TRPML3 and human TRPML1, but fails to activate Drosophila TRPML even at 10 μM concentrations. In inside-out patch clamp assays, co-application of SF-22 with PI(3,5)P2 did not alter the Drosophila TRPML response, whereas ML-SA1 increased it by 1.5-fold [1].
| Evidence Dimension | Drosophila TRPML Activation |
| Target Compound Data | SF-22: 0% activation at 10 μM |
| Comparator Or Baseline | ML-SA1: Robust activation and 1.5-fold potentiation of PI(3,5)P2 response at 10 μM |
| Quantified Difference | SF-22 provides absolute species selectivity (mammalian over insect), whereas ML-SA1 is non-selective. |
| Conditions | Inside-out patch clamp recordings of Drosophila TRPML expressed in HEK293 cells |
Procurement of SF-22 is essential for researchers needing a negative control or species-specific probe to isolate mammalian TRPML functions from conserved evolutionary mechanisms.
The spatial mechanism of action is a critical differentiator for SF-22 when selecting TRPML3 activators. Patch-clamp studies reveal that SF-22 acts exclusively from the extracellular side of the membrane. When infused intracellularly into TRPML3-expressing HEK293 cells, SF-22 failed to elicit any current response, unlike other probes such as SF-11 which activate the channel from both sides. This lack of cell membrane permeability in the context of patch-clamp assays allows researchers to precisely isolate extracellular binding domains without confounding intracellular interactions [1].
| Evidence Dimension | Intracellular Activation Response |
| Target Compound Data | SF-22: No inward current elicited upon intracellular infusion |
| Comparator Or Baseline | SF-11: Robust inward current elicited upon intracellular infusion |
| Quantified Difference | SF-22 offers 100% spatial restriction to extracellular activation, whereas SF-11 is spatially promiscuous. |
| Conditions | Whole-cell patch-clamp electrophysiology in TRPML3-expressing HEK293 cells |
Electrophysiologists should select SF-22 to guarantee that observed channel gating is driven strictly by extracellular interactions, improving assay reproducibility.
Off-target receptor activation is a primary failure point in GPCR probe procurement. SF-22 exhibits a clean selectivity profile for the Y2 receptor over the closely related Y1 receptor. In radioligand displacement assays, SF-22 completely inhibited 125I-PYY binding at Y2R (IC50 < 1 μM), but remained completely inactive against Y1R even at the maximum tested concentration of 35 μM. This absolute lack of Y1R cross-reactivity ensures that downstream phenotypic observations are strictly Y2R-mediated [1].
| Evidence Dimension | Receptor Inhibition (Y2R vs Y1R) |
| Target Compound Data | SF-22: Y2R IC50 < 1 μM; Y1R inactive at 35 μM |
| Comparator Or Baseline | Baseline Y1R cross-reactivity risk in broad-spectrum NPY ligands |
| Quantified Difference | >35-fold selectivity window for Y2R over Y1R with zero detectable Y1R antagonism. |
| Conditions | 125I-PYY radioligand displacement in HEK cells expressing Y2R or Y1R |
This strict selectivity prevents off-target confounding variables in complex neuropharmacological assays, ensuring high-purity data generation.
Due to its small molecule structure and established blood-brain barrier penetrance, SF-22 is an effective procurement choice for systemic dosing in animal models of anxiety, obesity, or epilepsy where Y2R antagonism is required, replacing non-penetrant peptidomimetics [1].
SF-22 is specifically deployed in comparative electrophysiology to differentiate mammalian TRPML1/3 activity from insect orthologs, serving as a precision tool where pan-agonists like ML-SA1 would yield false-positive cross-activation [2].
Because SF-22 acts exclusively from the extracellular space without intracellular activation, it is a highly suitable reagent for whole-cell and outside-out patch-clamp assays designed to map the extracellular allosteric binding sites of TRPML3[3].
As a chemically stable, non-peptidic thiophene-2-sulfonamide, SF-22 serves as a reliable positive control for Y2R-specific antagonism in high-throughput screening cascades, guaranteeing zero cross-reactivity with the Y1 receptor [1].